molecular formula C22H17BrN2O3 B1656861 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5469-25-0

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B1656861
CAS RN: 5469-25-0
M. Wt: 437.3 g/mol
InChI Key: XPEFCIBUHJGWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a bromo group (Br), a methoxy group (OCH3), and a benzoxazole group (a fused benzene and oxazole ring) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a bromo group, a methoxy group, and a benzoxazole group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. The bromo group can be replaced by other groups in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo group might increase the compound’s density and boiling point compared to benzamide without any substituents .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its bromo and methoxy groups are particularly useful in facilitating subsequent chemical reactions that lead to the formation of complex drug molecules. For instance, it can be used to prepare derivatives that may have potential as novel therapeutic agents .

Material Science

In the field of materials science, this compound’s structural features make it a candidate for the development of organic semiconductors. These semiconductors could be used in the production of electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are essential components in the next generation of electronic displays and solar panels .

Analytical Chemistry

The benzoxazole moiety of the compound is of interest in analytical chemistry for the development of new analytical reagents. These reagents can be used in chromatography and spectrophotometry for the detection and quantification of various substances, including biomolecules and environmental pollutants .

Chemical Synthesis

This benzamide derivative is valuable in chemical synthesis as a building block for the construction of more complex molecules. Its reactive sites allow for selective transformations, which can be utilized in the synthesis of diverse organic compounds, including those with potential biological activity .

Pharmacology

In pharmacology, the compound’s molecular framework is explored for its drug-like properties. It may be investigated for its binding affinity to various biological targets, which could lead to the discovery of new drugs for treating diseases. The compound’s interactions with enzymes, receptors, and other proteins are of particular interest .

Organic Synthesis

The compound is also used in organic synthesis, where it can undergo various reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable tool for synthetic chemists in the creation of a wide array of organic molecules, potentially leading to new drugs, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamide derivatives are used as inhibitors of certain enzymes, while others might interact with specific receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Generally, care should be taken when handling any chemical compound. Some benzamide derivatives can be harmful if swallowed or if they come into contact with the skin .

Future Directions

The future directions for the study of this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-5-14(6-4-13)22-25-18-12-16(8-10-20(18)28-22)24-21(26)15-7-9-19(27-2)17(23)11-15/h3-12H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEFCIBUHJGWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361936
Record name 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5469-25-0
Record name 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.